(3-Phenylpropanoyl)-L-histidine
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Overview
Description
(3-Phenylpropanoyl)-L-histidine is a compound that combines the structural features of 3-phenylpropanoic acid and L-histidine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The phenylpropanoic acid moiety provides a hydrophobic aromatic ring, while the L-histidine component offers an imidazole ring, which can participate in various biochemical interactions.
Mechanism of Action
Target of Action
The primary target of (3-Phenylpropanoyl)-L-histidine is the protein prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then acts as a serine protease that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.
Mode of Action
It is known that the compound interacts with its target, leading to changes in the protein’s function
Biochemical Pathways
This compound is involved in the phenylpropanoid biosynthetic pathway . This pathway is activated under various conditions, leading to the accumulation of various phenolic compounds . These compounds have the potential to scavenge harmful reactive oxygen species . The compound also belongs to the class of alpha amino acid amides .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable
Result of Action
The result of the action of this compound is the modulation of the activity of prothrombin . This can lead to changes in blood coagulation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the phenylpropanoid biosynthetic pathway, in which the compound is involved, is activated under abiotic stress conditions such as drought, heavy metal, salinity, high/low temperature, and ultraviolet radiations . These conditions can affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropanoyl)-L-histidine typically involves the acylation of L-histidine with 3-phenylpropanoic acid chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under low temperatures to prevent side reactions. For instance, a solution of 3-phenylpropanoyl chloride in THF is added to a solution of L-histidine while maintaining the temperature between -70°C and -60°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors to control temperature and reaction conditions precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpropanoyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group in the phenylpropanoic acid moiety can be reduced to an alcohol.
Substitution: The imidazole ring in L-histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives from oxidation, alcohols from reduction, and substituted imidazole derivatives from nucleophilic substitution.
Scientific Research Applications
(3-Phenylpropanoyl)-L-histidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins due to the presence of the imidazole ring.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Shares the phenylpropanoic acid moiety but lacks the histidine component.
L-Histidine: Contains the imidazole ring but lacks the phenylpropanoic acid moiety.
Phenylalanine: An amino acid with a phenyl group but lacks the propanoic acid moiety.
Uniqueness
(3-Phenylpropanoyl)-L-histidine is unique due to its combination of a hydrophobic aromatic ring and a polar imidazole ring, allowing it to participate in a wide range of biochemical interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDLITKUGOMPKP-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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